molecular formula C22H22N2O3S B12616560 Benzamide;2-benzhydrylsulfinylacetamide CAS No. 922167-00-8

Benzamide;2-benzhydrylsulfinylacetamide

Cat. No.: B12616560
CAS No.: 922167-00-8
M. Wt: 394.5 g/mol
InChI Key: PTBUGOUPZFSQNZ-UHFFFAOYSA-N
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Description

Benzamide;2-benzhydrylsulfinylacetamide is a useful research compound. Its molecular formula is C22H22N2O3S and its molecular weight is 394.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

922167-00-8

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

benzamide;2-benzhydrylsulfinylacetamide

InChI

InChI=1S/C15H15NO2S.C7H7NO/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;8-7(9)6-4-2-1-3-5-6/h1-10,15H,11H2,(H2,16,17);1-5H,(H2,8,9)

InChI Key

PTBUGOUPZFSQNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N.C1=CC=C(C=C1)C(=O)N

Origin of Product

United States

Nomenclature and Chemical Identity Context

Contextualization within Sulfinylacetamides and Benzamide (B126) Derivatives

Sulfinylacetamides: This class of organic compounds is characterized by the presence of a sulfinyl group (a sulfur atom double-bonded to an oxygen atom, S=O) attached to an acetamide (B32628) moiety (-CH2C(=O)NH2). The core structure imparts specific chemical properties to these molecules. Research into sulfinylacetamide analogues has been conducted to explore their structure-activity relationships. nih.govresearchgate.net

Benzamide Derivatives: Benzamides are a broad class of chemical compounds that are structurally derived from benzoic acid. wikipedia.org They contain a benzamide functional group, which consists of a benzene ring attached to an amide group (-C(=O)NH2). pharmaguideline.com This core structure is a versatile scaffold in medicinal chemistry, and its derivatives exhibit a wide range of pharmacological activities. drugbank.com The properties and functions of benzamide derivatives can be extensively modified by adding different substituents to the benzene ring or the amide nitrogen. nih.govcyberleninka.ru While 2-benzhydrylsulfinylacetamide contains an amide group, it is technically an acetamide derivative rather than a direct benzamide derivative, as the amide functional group is not directly attached to a benzene ring.

Nomenclatural Aspects and Structural Relationship to 2-benzhydrylsulfinylacetamide (Modafinil)

The compound 2-benzhydrylsulfinylacetamide is widely known by its non-proprietary name, Modafinil (B37608). nih.gov An analysis of its systematic name, 2-[(diphenylmethyl)sulfinyl]acetamide, elucidates its molecular structure:

Acetamide: This forms the backbone of the molecule, featuring a carbonyl group bonded to a nitrogen atom and a methyl group.

Sulfinyl: This indicates the presence of a sulfoxide (B87167) functional group (S=O).

Diphenylmethyl (or benzhydryl): This describes a group where a single carbon atom is attached to two phenyl rings.

2-: This number signifies that the (diphenylmethyl)sulfinyl group is attached to the second carbon of the acetamide backbone.

Modafinil is a unique dopamine (B1211576) uptake inhibitor that binds to the dopamine transporter (DAT). nih.gov Its structure has been the basis for the synthesis of novel analogues to investigate the structural requirements for its binding activity. nih.govnih.gov These studies involve modifications such as substituting the diphenyl rings or adding substituents to the terminal amide nitrogen. nih.govresearchgate.net The synthesis of 2-benzhydrylsulfinylacetamide can be achieved through the oxidation of a precursor, benzhydrylthioacetamide. google.com

Table 1: Chemical Identity of 2-benzhydrylsulfinylacetamide (Modafinil)

Identifier Value
IUPAC Name 2-(benzhydrylsulfinyl)acetamide
Other Names 2-[(Diphenylmethyl)sulfinyl]acetamide; Modafinil
CAS Number 68693-11-8
Molecular Formula C15H15NO2S

| Molar Mass | 273.35 g/mol |

Table 2: Compounds Mentioned in this Article

Compound Name Molecular Formula
2-benzhydrylsulfinylacetamide C15H15NO2S
Benzamide C7H7NO
Benzoic Acid C7H6O2
Benzhydrylthioacetamide C15H15NOS
Metoclopramide C14H22ClN3O2
Sulpiride C15H23N3O4S
Tiapride C15H24N2O4S

Synthetic Methodologies and Chemical Synthesis

Historical Development of Synthetic Routes for 2-benzhydrylsulfinylacetamide and Analogues

The initial synthetic routes established the fundamental chemical transformations required to construct the 2-benzhydrylsulfinylacetamide scaffold. These early methods laid the groundwork for future refinements and optimizations.

Early Amidation and Oxidation Pathways

The foundational synthesis of racemic 2-benzhydrylsulfinylacetamide, first disclosed by Lafon in the 1970s, established a multi-step sequence that has been the basis for many subsequent variations. researchgate.netmdpi.com The archetypal pathway begins with the preparation of a key intermediate, 2-(benzhydrylthio)acetic acid. This is typically achieved by reacting benzhydrol (diphenylmethanol) with thioglycolic acid, often in the presence of a strong acid like trifluoroacetic acid (TFA). researchgate.netnih.govnih.gov

Once the 2-(benzhydrylthio)acetic acid intermediate is formed, the next critical step is amidation to introduce the primary amide group. Early methods involved converting the carboxylic acid to a more reactive species, such as an acid chloride using thionyl chloride, which was then treated with ammonium (B1175870) hydroxide (B78521) to form the corresponding thioacetamide, 2-(benzhydrylthio)acetamide. researchgate.net

The final and defining step is the oxidation of the sulfide (B99878) (thioether) to a sulfoxide (B87167). A common and straightforward method for this transformation is the use of hydrogen peroxide (H₂O₂) in a solvent such as glacial acetic acid. researchgate.netnih.gov This oxidation converts 2-(benzhydrylthio)acetamide into 2-benzhydrylsulfinylacetamide. researchgate.net An alternative early approach involved the reaction of benzhydryl alcohol with thiourea (B124793) under acidic conditions, followed by hydrolysis and reaction with chloroacetamide, and subsequent oxidation. google.com

Evolution of Reaction Conditions and Precursors in Benzhydrylsulfinylacetamide Synthesis

While the core precursors like benzhydrol and a two-carbon sulfur-containing synthon have remained central, the reagents and conditions for their assembly have significantly evolved. researchgate.net The initial amidation, which used harsh reagents like thionyl chloride, was later improved by employing milder and more efficient peptide coupling agents. researchgate.netnih.gov For instance, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxybenzotriazole (HOBt) allowed for the direct coupling of 2-(benzhydrylthio)acetic acid with an amine (ammonia or a primary amine for analogues) at room temperature, offering better control and avoiding the formation of aggressive byproducts. nih.gov

The oxidation step has also been a major focus of development. While H₂O₂ in acetic acid is effective for producing the racemate, significant efforts have been directed towards enantioselective oxidation to produce specific enantiomers, such as (R)-2-benzhydrylsulfinylacetamide (armodafinil). portico.orgwikipedia.org This led to the exploration of asymmetric oxidation methods, including the use of chiral oxaziridines or metal-chiral ligand complexes, like the Kagan-Sharpless type oxidation using a titanium isopropoxide/diethyl tartrate complex with an oxidant like cumene (B47948) hydroperoxide. portico.orggoogle.comgoogle.com Microbial oxidation has also been explored as a viable route. nih.gov

Table 1: Evolution of Synthetic Conditions for 2-benzhydrylsulfinylacetamide

Synthetic Step Early Methods Evolved Methods Key Advantages of Evolved Methods
Thioether Formation Benzhydrol + Thioglycolic Acid in TFA researchgate.netnih.gov Benzhydrol + Thiourea under acidic conditions google.com Avoids use of foul-smelling thioglycolic acid.

| Amidation | 1. Thionyl Chloride 2. Ammonium Hydroxide researchgate.net | Direct coupling with EDC/HOBt nih.gov | Milder conditions, higher efficiency, fewer side reactions. | | Oxidation (Racemic) | H₂O₂ in Acetic Acid researchgate.netnih.gov | H₂O₂ in Acetic Acid (remains common) mdpi.com | Simple, inexpensive, and effective for racemic synthesis. | | Oxidation (Enantioselective) | Not a primary focus of earliest routes. | Metal-chiral complexes (e.g., Ti(OiPr)₄/DET) with cumene hydroperoxide. google.com | Access to single enantiomers with high enantiomeric excess. |

Contemporary and Optimized Synthetic Strategies for Benzamide (B126); 2-benzhydrylsulfinylacetamide Related Compounds

Modern synthetic chemistry emphasizes efficiency, cost-effectiveness, and sustainability. These principles have driven the development of advanced strategies for synthesizing 2-benzhydrylsulfinylacetamide and its derivatives.

One-Pot Synthesis Approaches

To streamline the manufacturing process, reduce waste, and lower costs, significant research has focused on developing "one-pot" syntheses. These procedures combine multiple reaction steps into a single sequence without the need to isolate and purify intermediate compounds.

A notable one-pot method involves reacting benzhydryl alcohol with thiourea in an acidic medium. google.com Following this, the reaction mixture is treated with a base, and chloroacetamide (or a derivative) is added to form the 2-(benzhydrylthio)acetamide intermediate. google.com Crucially, this intermediate is not isolated; instead, an oxidizing agent like hydrogen peroxide is added directly to the same reaction vessel to yield the final 2-benzhydrylsulfinylacetamide product. google.com This approach significantly simplifies the production process by minimizing handling and purification steps. google.com Another one-pot parallel synthesis method has been developed that starts from thiourea and combines alkylation and subsequent oxidation steps efficiently. researchgate.net

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles aims to make chemical manufacturing more environmentally benign. For the synthesis of 2-benzhydrylsulfinylacetamide, this has manifested in several key improvements.

One major advance is the replacement of strong, corrosive, and non-recyclable acids like TFA with recyclable heterogeneous catalysts. rsc.orgwordpress.com For example, the direct reaction of benzhydrol and 2-mercaptoacetamide (B1265388) has been achieved using Nafion-H, a solid-supported superacid, which can be easily recovered and reused. rsc.orgwordpress.com

The use of hydrogen peroxide as the oxidant is itself a hallmark of green chemistry, as its only byproduct is water. mdpi.com Further green optimizations have focused on the catalytic systems for oxidation. Organocatalyzed sulfoxidation, using chiral catalysts like BINOL-phosphates with H₂O₂, represents a move away from potentially toxic heavy metals. mdpi.com

Table 2: Green Chemistry Approaches to 2-benzhydrylsulfinylacetamide Synthesis

Green Principle Implementation Example Benefit
Catalysis Use of recyclable heterogeneous catalysts. Nafion-H for coupling benzhydrol and 2-mercaptoacetamide. rsc.orgwordpress.com Reduced acid waste, catalyst reusability.
Benign Oxidants Use of H₂O₂. Organocatalyzed or iron-catalyzed sulfoxidation with H₂O₂. mdpi.com Water is the only byproduct.
Atom Economy One-pot synthesis. Reaction of benzhydryl alcohol, thiourea, and chloroacetamide followed by in-situ oxidation. google.com Fewer steps, less solvent waste, higher throughput.
Process Intensification Continuous flow chemistry. Multi-step synthesis in a concatenated flow reactor. rsc.org Improved safety, higher efficiency, lower E-factor.

Derivatization Strategies for Benzamide and Sulfinylacetamide Moieties

To investigate structure-activity relationships (SAR) and develop analogues with potentially different properties, extensive derivatization of both the benzamide and the core sulfinylacetamide structure has been performed. nih.govnih.govresearchgate.net

Modification of the benzamide portion typically involves synthesizing N-substituted derivatives. This is often accomplished by replacing ammonia (B1221849) with primary or secondary amines during the amidation step. nih.gov For example, reacting the activated 2-(benzhydrylthio)acetic acid intermediate with various substituted anilines yields N-aryl derivatives. nih.gov Similarly, N-alkyl groups can be introduced. nih.gov These modifications have been crucial in exploring how substituents on the amide nitrogen affect the molecule's biological activity. nih.govresearchgate.net

Derivatization of the sulfinylacetamide moiety can involve several strategies. One common approach is to alter the oxidation state of the sulfur atom, either by reducing the sulfoxide back to a thioether or oxidizing it further to a sulfone. nih.govresearchgate.net Another significant modification is the alteration or replacement of the amide group itself. For instance, reduction of the amide carbonyl group, often using reducing agents like borane (B79455) or lithium aluminum hydride, yields the corresponding thioethanamine or sulfinylethanamine analogues. nih.gov Additionally, substitutions have been made on the diphenyl rings, such as adding halogen or trifluoromethyl groups, to create a wide range of analogues for SAR studies. nih.govnih.gov

Table 3: Examples of Derivatization of the Benzamide and Sulfinylacetamide Moieties

Moiety Derivatization Strategy Example Reagents/Products Reference
Benzamide (Amide N) N-Alkylation Reaction with N-alkyl chloroacetamides or direct amidation with primary alkylamines. nih.gov
N-Arylation Amidation with substituted anilines using EDC/HOBt. nih.gov
N-Cyclic Amines Amidation with morpholine (B109124) or piperidine (B6355638). google.com
Sulfinylacetamide (Core) Sulfur Oxidation State Reduction to thioether; Oxidation to sulfone (e.g., with H₂O₂-(NH₄)₂MoO₄). nih.govresearchgate.net
Amide Reduction Reduction to ethanamine using LiAlH₄ or BH₃·THF. nih.gov
Diphenyl Ring Substitution Use of bis(halophenyl)methanol as a starting precursor. nih.govnih.gov

Chemical Manipulation of Sulfur Oxidation States

The oxidation state of the sulfur atom is a critical feature in the molecular structure of 2-benzhydrylsulfinylacetamide and its analogues. The sulfoxide group is a key characteristic, and its synthesis from the corresponding sulfide precursor is a fundamental transformation. nih.gov The oxidation of the thioether to a sulfoxide is a common synthetic step. nih.gov Hydrogen peroxide (H₂O₂) is a frequently used oxidant for this purpose, often in a solution of acetic acid and methanol (B129727) or in the presence of a mineral acid like sulfuric acid. nih.govnewdrugapprovals.orggoogle.com The reaction conditions can be controlled to prevent over-oxidation to the sulfone by-product. google.comresearchgate.net

The process typically involves the oxidation of a 2-[(diphenylmethyl)thio]acetamide (B130414) precursor. newdrugapprovals.orggoogle.com For instance, one method describes the dropwise addition of a hydrogen peroxide solution to a heated mixture of diphenylmethylthioacetamide in glacial acetic acid. newdrugapprovals.org Another approach involves oxidizing the sulphur of 2-[(diphenylmethyl)thio]acetamide with hydrogen peroxide in the presence of a mineral acid. google.com The use of H₂O₂ is considered an environmentally benign method. mdpi.com

Beyond the sulfoxide, further oxidation can yield the corresponding sulfone. researchgate.net The diverse oxidation states accessible by sulfur allow for the precise adjustment of the compound's properties. researchgate.net Researchers have explored the impact of these different oxidation states (sulfide, sulfoxide, and sulfone) on the molecule's characteristics. nih.govnih.gov For example, reducing the sulfoxide to a sulfide has been shown to alter its biological activity profile. researchgate.net The development of selective oxidation methods, such as using catalyst systems like poly(amidoamine) with phosphomolybdate hybrid or photochemical aerobic processes, highlights the ongoing interest in controlling this specific chemical feature. researchgate.netrsc.org

Table 1: Sulfur Oxidation States and Synthetic Approaches

Oxidation State Precursor Common Oxidant/Method Reference
Sulfide (-S-) Diphenylmethanol (B121723) & Thioglycolic acid Coupling/Substitution nih.govnih.gov
Sulfoxide (-SO-) Thioacetamide precursor Hydrogen Peroxide (H₂O₂) in Acetic Acid nih.govnewdrugapprovals.org

Modification of Terminal Amide and Amine Functional Groups

Significant synthetic efforts have been directed towards modifying the terminal primary amide of 2-benzhydrylsulfinylacetamide. These modifications include the synthesis of secondary and tertiary amides, as well as the reduction of the amide to an amine functional group. nih.gov The goal of these changes is to investigate how altering the hydrogen-bonding capacity and steric bulk at this position affects the molecule's properties. nih.govresearchgate.net

The synthesis of N-substituted sulfinylacetamides is generally achieved through the amidation of the corresponding carboxylic acid, 2-(benzhydrylsulfinyl)acetic acid. nih.gov This involves coupling the acid with a variety of primary or secondary amines using a coupling agent like N,N'-carbonyldiimidazole (CDI). nih.govnih.gov This method allows for the introduction of a wide range of substituents on the amide nitrogen. nih.gov

Alternatively, the amide group can be reduced to a primary amine. researchgate.net One study noted that reducing the terminal amide to an amine and appending a 3-phenylpropyl substituent resulted in a compound with different binding affinities. nih.gov These chemical modifications of the amide functional group are a key strategy in developing new analogues. researchgate.net

Table 2: Examples of Terminal Amide and Amine Modifications

Modification Type Synthetic Approach Resulting Functional Group Reference
N-Substitution Amidation of carboxylic acid with various amines (e.g., using CDI) Secondary or Tertiary Amide nih.govnih.gov

Halogenation of Aromatic Rings in Benzhydryl and Benzamide Portions

The introduction of halogen atoms onto the two phenyl rings of the benzhydryl group is another important synthetic modification. nih.gov This is an example of electrophilic aromatic substitution, a common reaction for aromatic compounds. purechemistry.orgwikipedia.org The purpose is to study the effects of electron-withdrawing or -donating groups on the molecule's activity. nih.gov

The synthesis of these halogenated analogues is typically not achieved by direct halogenation of the final molecule. Instead, the synthesis starts with appropriately substituted starting materials. nih.govnih.gov For example, para-halo-substituted derivatives are synthesized starting from dihalophenylmethanols. nih.gov These precursors are then coupled with thioglycolic acid, followed by a series of reactions including amidation and oxidation to yield the final halogenated sulfinylacetamide. nih.govnih.gov

Researchers have synthesized a series of analogues with para-halo substituents (fluoro, chloro, bromo) on the aryl rings. nih.govnih.gov Studies have shown that halogen substitution on the diphenyl rings can lead to analogues with improved properties. nih.gov The position and type of halogen (e.g., para-chloro vs. para-fluoro) can have distinct effects. nih.govresearchgate.net

Table 3: Synthesis of Halogenated Analogues

Halogen Substituent Starting Material Synthetic Strategy Reference
Para-chloro bis(p-chlorophenyl)methanol Coupling with thioglycolic acid, amidation, oxidation nih.gov
Para-fluoro bis(p-fluorophenyl)methanol Coupling with thioglycolic acid, amidation, oxidation nih.gov

Introduction of Aliphatic, Cyclic, and Aromatic Substituents

A wide array of derivatives has been synthesized by introducing various substituents, primarily on the terminal amide nitrogen. nih.govnih.gov These substituents can be aliphatic, cyclic, or aromatic, leading to a diverse set of molecules. nih.govewha.ac.kr The synthesis involves coupling 2-(benzhydrylsulfanyl)acetic acid or its sulfoxide counterpart with the corresponding amine. nih.gov

For sulfide analogues, research has shown that introducing aliphatic groups on the amide part resulted in different biological activity compared to analogues with cyclic or aromatic moieties. nih.govresearchgate.netproquest.com Conversely, for the sulfoxide analogues, the introduction of aliphatic moieties showed a different activity profile than those with cyclic or aromatic fragments. nih.govnih.govewha.ac.kr

Examples of synthesized derivatives include:

Aliphatic: N-propyl, N-butyl. nih.gov

Cyclic: N-cyclohexyl, N-(tetrahydrofuran-2-ylmethyl). nih.gov

Aromatic: N-phenyl, N-(4-ethylphenyl), N-(furan-2-ylmethyl). nih.gov

Table 4: Examples of N-Substituted Derivatives

Derivative Name Substituent Type Reference
2-Benzyhydrylsulfanyl-N-cyclohexylacetamide Cyclic nih.gov
2-Benzyhydrylsulfanyl-N-(4-ethylphenyl)acetamide Aromatic nih.gov

Coupling and Substitution Reactions in Derivative Synthesis

Coupling and substitution reactions are the cornerstone of the synthesis of 2-benzhydrylsulfinylacetamide and its derivatives. nih.govnih.govewha.ac.kr The entire synthetic framework relies on these fundamental reaction types to assemble the molecule and introduce desired modifications.

A key substitution reaction is the initial S-alkylation, where diphenylmethanol is coupled with thioglycolic acid in the presence of an acid like trifluoroacetic acid (TFA) to form benzhydrylsulfanyl acetic acid. nih.govmdpi.comresearchgate.net This step establishes the core benzhydryl-sulfur-acetic acid backbone.

Amide bond formation is a critical coupling reaction. As mentioned previously, coupling the carboxylic acid intermediate with various amines using reagents like N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC) is a widely used strategy. nih.govnih.govarchivepp.com This allows for the systematic exploration of substitutions on the amide nitrogen. nih.gov Other specialized coupling reactions, such as the 1,3-dipolar cycloaddition to form triazole-containing derivatives, have also been employed to create more complex analogues. mdpi.comresearchgate.netnih.gov These key synthetic strategies, involving substitution and coupling, provide a versatile platform for generating a wide range of derivatives. nih.govresearchgate.net

Structure Activity Relationship Sar and Pharmacophore Analysis

Fundamental Principles of Structure-Activity Relationships for Benzamide (B126); 2-benzhydrylsulfinylacetamide Analogues

The exploration of modafinil (B37608) analogues has revealed several fundamental principles governing their structure-activity relationships. The core structure of modafinil consists of a central sulfinylacetamide linker flanked by two phenyl rings (the benzhydryl moiety) and a terminal primary amide. Modifications to each of these components have been shown to significantly impact biological activity, primarily its affinity and selectivity for the dopamine (B1211576) transporter (DAT). nih.govnih.gov

Early research established that the benzhydryl moiety, the sulfinyl group, and the acetamide (B32628) group are all crucial for its wake-promoting effects. nih.gov Structure-activity relationship studies have largely focused on enhancing affinity and selectivity for the DAT over other monoamine transporters. biorxiv.org One key finding is that the sulfoxide (B87167) (S=O) motif appears to be optimal for DAT binding in many cases. nih.gov However, the reduction of the sulfoxide to a sulfide (B99878) can lead to an "activity cliff," where a minor structural change results in a drastic shift in functional activity at the transporter. nih.gov

Furthermore, the substitution pattern on the phenyl rings of the benzhydryl group plays a critical role. The introduction of various substituents can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the binding site. nih.gov Similarly, modifications to the terminal amide group, such as N-alkylation or replacement with other functional groups, have been systematically explored to understand their impact on activity. nih.govmdpi.com

Elucidation of Key Pharmacophore Features in Sulfinylacetamide and Benzamide Structures

A pharmacophore model describes the essential three-dimensional arrangement of functional groups necessary for biological activity. For modafinil and its analogues, several key pharmacophoric features have been identified as crucial for their interaction with the dopamine transporter. nih.govsemanticscholar.org These features collectively define the molecular blueprint for atypical dopamine reuptake inhibitors.

The primary pharmacophoric elements of modafinil-like compounds include:

Two Aromatic Rings: The diphenylmethyl moiety provides essential hydrophobic interactions within the binding pocket of the DAT. These rings are not necessarily coplanar, and their relative orientation is a key determinant of binding affinity.

A Hydrogen Bond Acceptor: The oxygen atom of the sulfoxide group is a critical hydrogen bond acceptor. nih.gov This feature contributes significantly to the binding affinity and the "atypical" profile of these inhibitors. biorxiv.orgnih.gov

A Hydrogen Bond Donor/Acceptor: The terminal acetamide group, with its ability to both donate and accept hydrogen bonds, is another important pharmacophoric feature. nih.gov

Molecular docking studies suggest that modafinil and its analogues bind within the S1 binding pocket of the dopamine transporter, a site that also accommodates cocaine and dopamine itself. nih.govplos.org However, the binding mode of modafinil is distinct from that of classical psychostimulants, which is thought to contribute to its atypical pharmacological profile. plos.org

Impact of Molecular Modifications on Biological Activity (Preclinical Context)

The preclinical evaluation of a wide array of modafinil analogues has provided a wealth of data on how specific molecular modifications affect biological activity. These studies are instrumental in refining our understanding of the SAR and in guiding the design of new compounds with improved properties.

Effects of Substituent Introduction (e.g., Electron-Withdrawing Groups on Benzamide Moiety) on Biological Activity and Stability

The introduction of substituents onto the phenyl rings of the benzhydryl moiety has been a key strategy in exploring the SAR of modafinil analogues. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can significantly influence binding affinity and selectivity.

For instance, the introduction of para-halo substituents (F, Cl, Br) on the phenyl rings of modafinil has been shown to improve binding affinity for the DAT while maintaining robust selectivity over the serotonin (B10506) transporter (SERT). nih.gov In a series of 2-aryl-2-fluoro-cyclopropylamines, electron-withdrawing groups in the para-position of the phenyl ring were found to increase the potency of MAO-A inhibition. nih.gov Conversely, electron-donating groups like methyl or methoxy (B1213986) had little to no effect on this activity. nih.gov

The following table summarizes the effects of various substituents on the biological activity of modafinil analogues, based on preclinical findings.

Substituent ModificationEffect on Biological ActivityReference CompoundSource
para-Halo substitution on phenyl ringsImproved binding affinity for DATModafinil nih.gov
para-Methyl substitution on phenyl ringsNo significant influence on MAO-A inhibition2-phenyl-2-fluoro-cyclopropylamine nih.gov
para-Methoxy substitution on phenyl ringsNo significant influence on MAO-A inhibition2-phenyl-2-fluoro-cyclopropylamine nih.gov
para-Chloro substitution on phenyl ringsIncreased potency of MAO-A inhibition2-phenyl-2-fluoro-cyclopropylamine nih.gov
para-Methyl substitution on phenyl ringsIncreased potency of tyramine (B21549) oxidase inhibitiontrans-2-aryl-2-fluoro-cyclopropylamine nih.gov
para-Trifluoromethyl substitution on phenyl ringsDecreased potency of tyramine oxidase inhibitiontrans-2-aryl-2-fluoro-cyclopropylamine nih.gov

Role of Chirality (R- and S-enantiomers) in Biological Activity

Modafinil possesses a chiral center at the sulfur atom of the sulfoxide group, leading to the existence of two enantiomers: (R)-modafinil (armodafinil) and (S)-modafinil (esmodafinil). nih.govresearchgate.net These enantiomers exhibit significant differences in their pharmacokinetic and pharmacodynamic properties. plos.orgwikipedia.orgnih.gov

The (R)-enantiomer has been shown to have a higher affinity for the dopamine transporter, approximately three-fold greater than the (S)-enantiomer. researchgate.netresearchgate.net Furthermore, (R)-modafinil has a longer plasma half-life in humans compared to the (S)-enantiomer, which is eliminated about three times faster. plos.orgnih.govresearchgate.net This difference in metabolic stability leads to higher plasma concentrations of the (R)-enantiomer at steady state when the racemic mixture is administered. nih.gov

Molecular docking studies have revealed subtle differences in the binding modes of the two enantiomers within the DAT. nih.gov While both dock in the S1 binding pocket, their interactions with key amino acid residues can vary, contributing to the observed differences in affinity. nih.gov The introduction of a second chiral center by substituting one of the phenyl rings can lead to diastereomers with even more finely tuned selectivity and potency for monoamine transporters. mdpi.com

The following table provides a comparative overview of the properties of the (R)- and (S)-enantiomers of modafinil.

Property(R)-Modafinil (Armodafinil)(S)-Modafinil (Esmodafinil)Source
Affinity for DATHigher (approx. 3-fold)Lower researchgate.netresearchgate.net
Plasma Half-lifeLonger (10-14 hours)Shorter (3-4 hours) plos.org
Metabolic RateSlowerFaster (eliminated ~3x faster) nih.govresearchgate.net
Primary Therapeutic ContributionConsidered the primary active enantiomerContributes to the overall effect of the racemate nih.gov

Mechanistic Investigations at the Molecular and Cellular Level Preclinical Focus

Ligand-Target Interactions of 2-benzhydrylsulfinylacetamide and Derivatives

The primary mechanism of action for 2-benzhydrylsulfinylacetamide (a racemic compound known as modafinil) and its analogues involves the modulation of monoamine transporters. These transporters are crucial for regulating the concentration of neurotransmitters in the synaptic cleft.

2-benzhydrylsulfinylacetamide and its derivatives are recognized as atypical dopamine (B1211576) transporter (DAT) inhibitors. wikipedia.org They bind to DAT, blocking the reuptake of dopamine from the synapse and thereby increasing extracellular dopamine levels. wikipedia.orgdrugbank.com This action is considered central to their wakefulness-promoting and cognitive-enhancing effects. nih.gov

Unlike typical psychostimulants such as cocaine, which also block DAT, modafinil (B37608) and its analogues exhibit a different binding profile and produce fewer of the classic stimulant-associated behaviors and abuse liabilities. wikipedia.org The (R)-enantiomer, known as armodafinil, and the (S)-enantiomer have been studied, with research indicating differences in their binding affinity and potency. nih.gov

Extensive structure-activity relationship (SAR) studies have been conducted to develop novel analogues with higher affinity and selectivity for DAT. wikipedia.orgyoutube.com For instance, the analogue CE-123, specifically the (S)-enantiomer, demonstrates a higher affinity for the human DAT than (R)-modafinil. nih.gov Another novel analogue, 11b, which features chemical manipulations to the sulfoxide (B87167) and amide groups, showed a particularly high DAT affinity with a Kᵢ value of 2.5 nM. wikipedia.orgyoutube.com Research has also shown that para-halogen substitution on the diphenyl rings of modafinil analogues generally improves binding affinity for DAT. nih.gov

CompoundDAT Binding Affinity (Kᵢ, nM)Cell LineReference
(S)-CE-123610Human DAT expressing cells nih.gov
(R)-Modafinil780Human DAT expressing cells nih.gov
Analogue 11b2.5Not Specified youtube.com

The derivative (S)-CE-123, for example, is highly selective for DAT. nih.govnih.gov In uptake inhibition assays using HEK293 cells that express human transporters, (S)-CE-123 was found to be 30-fold more selective for DAT over NET and more than 400-fold selective over SERT. nih.gov SAR studies have revealed that specific chemical modifications can fine-tune this selectivity. For example, para-halogen substitution on the diphenyl rings of acetamide (B32628) analogues tends to yield compounds with robust selectivity for DAT over SERT. nih.govclinicaltrials.gov In contrast, certain amine analogues with para-halo substitutions showed improved affinity for SERT over DAT. clinicaltrials.gov This demonstrates that the nature of the terminal functional group (amide vs. amine) is a key determinant of transporter selectivity. nih.govnih.gov

CompoundDAT Inhibition (EC₅₀, µM)DAT/NET Selectivity RatioDAT/SERT Selectivity RatioReference
(S)-CE-1232.76~30-fold>400-fold nih.gov

Modulation of Neurogenesis by 2-benzhydrylsulfinylacetamide Agents

Adult neurogenesis, the process of generating new neurons in the adult brain, primarily occurs in the subgranular zone of the dentate gyrus in the hippocampus and the subventricular zone. youtube.comyoutube.com This process is vital for learning, memory, and mood regulation. Preclinical research indicates that agents like modafinil can modulate adult hippocampal neurogenesis.

Studies in mice have shown that treatment with modafinil can have a significant impact on the proliferation and survival of new neurons in the dentate gyrus. nih.govresearchgate.net Short-term administration of modafinil (e.g., for four days) was found to increase the proliferation of precursor cells and enhance the survival of new immature granule cells. nih.gov This effect on neurogenesis is believed to be linked to modafinil's ability to increase dopaminergic and noradrenergic transmission. researchgate.net Furthermore, modafinil has been shown to improve learning and memory in sleep-deprived mice, an effect potentially mediated by suppressing excessive neuronal autophagy and apoptosis in the hippocampus. nih.gov This neuroprotective action may be linked to the induction of neuronal proliferation and differentiation. nih.gov

Enzyme Modulation and Inhibition by Benzamide (B126) and Sulfinylacetamide Derivatives

Beyond monoamine transporters, derivatives of benzamide and related structures have been investigated for their ability to modulate various enzymes, including those involved in critical physiological and pathological processes.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in pH regulation, fluid secretion, and biosynthetic reactions. drugbank.com Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and epilepsy. drugbank.comyoutube.com

Derivatives containing a benzamide or sulfonamide scaffold have been explored as CA inhibitors. nih.govresearchgate.net For instance, a series of benzimidazole-hydrazone derivatives were synthesized and shown to inhibit CA IX, an isoform associated with cancer. researchgate.net Similarly, dihydrothiazole benzenesulfonamides have been identified as preferential inhibitors of human CA isoforms II and XII. nih.gov The primary mechanism for many inhibitors involves a functional group, such as a sulfonamide, coordinating with the zinc ion located in the enzyme's active site. researchgate.net

Compound ClassTarget Isoform(s)Inhibition Constant (Kᵢ)Reference
Benzothiazole-6-sulphonamides (guanidine derivatives)hCA II, hCA VIILow nanomolar to micromolar range drugbank.com
Dihydrothiazole BenzenesulfonamideshCA II, hCA XIINot Specified nih.gov

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh), thereby terminating synaptic transmission. nih.govmdpi.com Inhibiting AChE increases the levels and duration of action of ACh, a strategy used in the symptomatic treatment of Alzheimer's disease. nih.gov

Direct studies on the AChE inhibitory activity of 2-benzhydrylsulfinylacetamide are limited. However, research has explored its indirect effects on the cholinergic system. One study suggested that DAT inhibition by modafinil could lead to increased acetylcholine release in the hippocampus. nih.gov Conversely, another study found that modafinil did not affect cortical acetylcholine release but did inhibit the outflow of GABA, an effect potentially mediated through serotonin (B10506) receptors. nih.gov

While direct inhibition by sulfinylacetamides is not well-documented, other compounds with a benzamide-related structure, such as 2-benzoylhydrazine-1-carboxamides, have been designed and evaluated as dual inhibitors of both AChE and butyrylcholinesterase (BChE), showing IC₅₀ values in the micromolar range. mdpi.com Additionally, some sulfonylurea drugs, which are structurally distinct but share some chemical motifs, have been found to inhibit AChE. nih.gov

Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) Activity Modulation

Recent research has explored the inhibitory effects of various sulfamoyl benzamide derivatives on the activity of human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases). rsc.orgnih.gov These enzymes, specifically isoforms h-NTPDase1, -2, -3, and -8, are implicated in a range of physiological and pathological processes, including thrombosis, inflammation, diabetes, and cancer. rsc.org

A study focused on the synthesis and biological evaluation of these derivatives revealed several compounds with potent and selective inhibitory activity against different h-NTPDase isoforms. rsc.orgnih.gov For instance, the compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) was identified as a potent inhibitor of h-NTPDase1 and h-NTPDase3. nih.gov Other derivatives demonstrated sub-micromolar inhibitory concentrations against h-NTPDase2. rsc.orgnih.gov The most potent and selective inhibitor for h-NTPDase8 was found to be 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d). rsc.orgnih.gov

These findings highlight the potential for benzamide structures to modulate the activity of h-NTPDases, which are crucial regulators of extracellular nucleotide signaling. Molecular docking studies have further suggested significant interactions between these potent inhibitors and the amino acid residues within the respective h-NTPDase homology models. rsc.orguaeu.ac.ae

Inhibitory Activity of Sulfamoyl Benzamide Derivatives on h-NTPDase Isoforms

Compound Target Isoform IC₅₀ (µM) Reference
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) h-NTPDase1 2.88 ± 0.13 nih.gov
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) h-NTPDase2 0.27 ± 0.08 nih.gov
5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) h-NTPDase2 0.29 ± 0.07 nih.gov
2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d) h-NTPDase2 0.13 ± 0.01 nih.gov
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) h-NTPDase3 0.72 ± 0.11 nih.gov
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) h-NTPDase8 0.28 ± 0.07 nih.gov

Cytochrome P450 Enzyme Interactions (Induction/Inhibition)

Benzamide;2-benzhydrylsulfinylacetamide, also known as Modafinil, demonstrates a complex interaction profile with the cytochrome P450 (CYP) enzyme system. In vitro studies using human liver microsomes and primary cultures of human hepatocytes have elucidated its potential for both inhibition and induction of various CYP isoforms. nih.govresearchgate.netdrugbank.com

Inhibition: Modafinil has been shown to be a reversible and competitive inhibitor of CYP2C19. nih.govresearchgate.net The inhibition of S-mephenytoin 4'-hydroxylation, a marker for CYP2C19 activity, occurred with a K(i) value of 39 µM. nih.gov At higher concentrations (≥100 µM), Modafinil also decreased the activity of CYP2C9 by up to 60%. nih.govresearchgate.net However, it exhibited minimal capacity to inhibit other CYP enzymes such as CYP1A2, CYP2A6, CYP2B6, CYP2D6, CYP2E1, CYP3A4/5, and CYP4A9/11. nih.govresearchgate.net No evidence of irreversible or metabolism-dependent inhibition was observed for any of the tested CYP enzymes. nih.gov

Induction: Investigations in primary cultures of human hepatocytes revealed that Modafinil can induce the activity of several CYP enzymes. The mean activities of microsomal CYP1A2, CYP2B6, and CYP3A4/5 were observed to be higher (up to 2-fold) in hepatocytes treated with Modafinil compared to controls. nih.govresearchgate.net However, this induction was less potent than that produced by reference inducers for these enzymes. nih.gov Clinical studies have also classified Modafinil as a 'moderate' CYP3A4 inducer. nih.gov

These in vitro findings provide a basis for understanding potential metabolic drug-drug interactions, although the in vivo effects may not always directly correlate in magnitude. researchgate.net

In Vitro Effects of Modafinil on Human Cytochrome P450 Enzymes

CYP Isoform Effect Observation Reference
CYP1A2 Weak Induction Up to 2-fold increase in activity in human hepatocytes. nih.govresearchgate.net
CYP2B6 Weak Induction Up to 2-fold increase in activity in human hepatocytes. nih.govresearchgate.net
CYP2C9 Inhibition Up to 60% decrease in activity at concentrations ≥100 µM. nih.govresearchgate.net
CYP2C19 Competitive Inhibition Reversible and competitive inhibition with a K(i) of 39 µM. nih.govresearchgate.net
CYP3A4/5 Weak Induction Up to 2-fold increase in activity in human hepatocytes. nih.govresearchgate.net

Cellular Responses and Signaling Pathways (e.g., Anti-inflammatory Effects in Microglial Cells)

Modafinil exerts significant immunomodulatory and anti-inflammatory effects, particularly through its action on microglial cells, the resident immune cells of the central nervous system. nih.govnih.gov Evidence from animal models of brain inflammation and neurodegenerative disorders indicates that Modafinil can negatively affect both innate and adaptive immune responses within the brain. nih.gov

In a rat model of fibromyalgia syndrome, Modafinil demonstrated anti-inflammatory effects by inhibiting the activation of both mast cells and microglia. nih.govconsensus.app This was associated with a reduction in the PI3K/p-Akt/NF-κB signaling pathway. nih.gov The inhibition of this pathway led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the thalamus. nih.gov Specifically, Modafinil administration resulted in significant reductions in PI3K (31.7%), p-Akt (55.5%), NF-κB (41%), TNF-α (47.6%), and IL-6 (76.9%). nih.govconsensus.app

Furthermore, Modafinil's ability to increase dopamine levels may also contribute to its anti-inflammatory actions. nih.gov Dopamine D2 receptors are expressed on microglial surfaces, and their stimulation can control neuroinflammation by decreasing NF-κB through an αβ-crystallin pathway. nih.gov By modulating these signaling cascades, Modafinil can reduce microglial activation and the subsequent release of inflammatory mediators, thereby preserving neuronal integrity. nih.gov The use of anti-inflammatory agents that can reduce microglial activation is considered a promising strategy for mitigating neuroinflammation. mdpi.com

Effect of Modafinil on Inflammatory Markers in a Rat Model

Marker Percent Reduction Signaling Pathway Reference
PI3K 31.7% PI3K/p-Akt/NF-κB nih.govconsensus.app
p-Akt 55.5% PI3K/p-Akt/NF-κB nih.govconsensus.app
NF-κB 41.0% PI3K/p-Akt/NF-κB nih.govconsensus.app
TNF-α 47.6% PI3K/p-Akt/NF-κB nih.govconsensus.app
IL-6 76.9% PI3K/p-Akt/NF-κB nih.govconsensus.app
Substance P 52.0% Dopamine/SP/MRGPRX2/Histamine nih.gov
MRGPRX2 58.0% Dopamine/SP/MRGPRX2/Histamine nih.gov
Histamine 63.7% Dopamine/SP/MRGPRX2/Histamine nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Benzamide (B126); 2-benzhydrylsulfinylacetamide and Analogues

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic properties of the Modafinil (B37608) molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely employed to investigate the molecular geometry, vibrational frequencies, and electronic properties of Modafinil. plos.orgresearchgate.netnih.gov These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to simulate the molecule's behavior. plos.orgresearchgate.netnih.gov

Theoretical calculations of the molecule's geometry, including bond lengths and angles, have been performed and compared with experimental data obtained from X-ray crystallography. researchgate.net This comparison serves to validate the computational model and confirm the molecular structure. For instance, studies have shown a good agreement between the calculated and experimentally observed geometric parameters of Modafinil. plos.orgresearchgate.net

The following table presents a comparison of selected theoretical and experimental bond lengths and angles for Modafinil.

ParameterBond/AngleTheoretical Value (DFT)Experimental Value (X-ray)
Bond Length C-S1.83 Å1.81 Å
S-O1.53 Å1.50 Å
C=O1.25 Å1.23 Å
C-N1.35 Å1.33 Å
Bond Angle C-S-O105.2°106.5°
O=C-N123.5°124.1°

Note: The values presented are approximate and may vary depending on the specific DFT functional, basis set, and experimental conditions.

DFT calculations have also been used to simulate vibrational spectra (FT-IR and FT-Raman), which show good correlation with experimental findings. plos.orgresearchgate.netnih.gov Furthermore, quantum mechanical calculations have been applied to Modafinil analogues to understand how subtle structural changes, such as the substitution of the sulfoxide (B87167) group with a sulfide (B99878) moiety, can lead to different electronic properties and biological activities. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energies of these orbitals and the HOMO-LUMO energy gap are crucial descriptors of a molecule's chemical reactivity and kinetic stability. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

For Benzamide; 2-benzhydrylsulfinylacetamide, the HOMO is primarily localized on the sulfoxide group, indicating that this region is prone to electrophilic attack. Conversely, the LUMO is distributed over the benzhydryl and amide moieties, suggesting these are the likely sites for nucleophilic attack.

The calculated energies of the frontier molecular orbitals provide quantitative insights into the molecule's reactivity.

Molecular OrbitalEnergy (eV)
HOMO-6.8 eV
LUMO-0.5 eV
HOMO-LUMO Gap6.3 eV

Note: These values are illustrative and can vary based on the computational method and level of theory used.

The analysis of FMOs is essential for understanding how Modafinil and its analogues interact with biological targets at an electronic level.

Evaluation of Structural Stability and Chemical Reactivity

The structural stability and chemical reactivity of Benzamide; 2-benzhydrylsulfinylacetamide can be further evaluated using various chemical reactivity descriptors derived from DFT calculations. researchgate.netsemanticscholar.orgnih.gov These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

Ionization Potential (IP): The energy required to remove an electron from a molecule. It is related to the HOMO energy (-EHOMO).

Electron Affinity (EA): The energy released when an electron is added to a molecule. It is related to the LUMO energy (-ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as (IP + EA) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (IP - EA) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating the molecule's polarizability.

These descriptors provide a quantitative framework for assessing the molecule's reactivity and stability. For example, a higher chemical hardness value indicates greater stability. researchgate.net Studies on benzamide derivatives have shown that these compounds are generally stable in dilute aqueous solutions but can undergo hydrolysis under acidic or basic conditions. semanticscholar.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for investigating the interactions of small molecules with biological macromolecules and for studying the dynamic behavior of these systems.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the binding affinity. plos.org For Benzamide; 2-benzhydrylsulfinylacetamide, docking studies have been crucial in understanding its interaction with the dopamine (B1211576) transporter (DAT), which is considered its primary molecular target. plos.orgresearchgate.net

These simulations have identified two potential binding sites for Modafinil on the DAT, referred to as the S1 and S2 sites. plos.org At the S1 site, Modafinil is thought to interact primarily with residues such as Asp79 and others in the transmembrane domain 1 (TM1). plos.org In contrast, binding at the S2 site involves interactions with residues that form the extracellular gating network. plos.org

Docking studies have revealed that the binding of Modafinil is influenced more by its molecular shape and steric bulk rather than specific strong polar interactions. plos.org The primary interactions observed are hydrogen bonds formed by the terminal amide nitrogen of Modafinil with residues in the binding pocket, such as Phe76, Ala77, and Asp79. researchgate.net

The following table summarizes key interacting residues and the calculated binding affinity for Modafinil at the DAT.

Binding SiteInteracting ResiduesBinding Affinity (kcal/mol)
S1Asp79, Phe76, Ala77, Val152, Gly153, Tyr156, Phe320, Ser321, Leu322-7.5
S2Arg85, Asp476, Phe320-6.8

Note: The binding affinity values are indicative and can differ based on the specific docking software, scoring function, and receptor model used.

Molecular docking has also been used to compare the binding of Modafinil with that of its analogues and other DAT inhibitors, providing insights into the structural basis for their different pharmacological profiles. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and conformational changes over time. nih.gov These simulations have been applied to study the complex of Benzamide; 2-benzhydrylsulfinylacetamide and its analogues with the dopamine transporter. nih.govnih.gov

A key metric used to evaluate the stability of the complex during an MD simulation is the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. nih.gov A stable complex is generally characterized by a low and fluctuating RMSD value around an equilibrium position. researchgate.net Deviations within 1-3 Å are typically considered acceptable for small globular proteins. nih.gov

MD simulations of Modafinil analogues bound to DAT have shown that sulfoxide-substituted compounds have a tendency to promote an inward-facing conformation of the transporter. nih.govnih.govmdpi.com This is in contrast to sulfide-substituted analogues and classical DAT inhibitors like cocaine, which tend to stabilize an outward-facing conformation. nih.govnih.gov These findings from MD simulations help to explain the "atypical" inhibitory profile of Modafinil. nih.govnih.gov

The stability of the ligand-protein complex is crucial for its biological activity, and MD simulations provide valuable information on the dynamic nature of this interaction.

In Silico Predictions for Derivative Design and ADMET Profiling

In silico tools are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities, guiding the design of derivatives with more favorable pharmacokinetic and safety profiles.

Computational studies have been performed to predict the ADMET properties of 2-benzhydrylsulfinylacetamide and its analogs. researchgate.netsemanticscholar.org These predictions are based on the molecule's structure and physicochemical properties. For example, in silico models can estimate properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential for metabolism by cytochrome P450 (CYP) enzymes. researchgate.netsemanticscholar.org

Molecular modeling analyses have also been used to study the metabolites of 2-benzhydrylsulfinylacetamide, providing insights into their kinetic stability and potential for adverse reactions. scialert.netscialert.net Such studies are crucial for designing derivatives that are not only effective but also have a predictable and safe metabolic profile.

The design of novel derivatives is often guided by these computational predictions. For instance, by identifying liabilities in the ADMET profile of the parent compound, medicinal chemists can make targeted structural modifications to improve specific properties. This iterative process of computational prediction and chemical synthesis accelerates the discovery of new drug candidates.

Below is a table summarizing some of the key in silico predicted ADMET properties for "Benzamide; 2-benzhydrylsulfinylacetamide."

ADMET Property Predicted Outcome for 2-benzhydrylsulfinylacetamide Significance in Drug Design
Gastrointestinal (GI) Absorption HighIndicates good potential for oral bioavailability.
Blood-Brain Barrier (BBB) Permeability PermeableEssential for drugs targeting the central nervous system.
CYP450 Metabolism Substrate for various CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9)Predicts potential for drug-drug interactions and informs dosing regimens.
Drug-Likeness FavorableSuggests the molecule possesses physicochemical properties consistent with known oral drugs.
Bioavailability GoodIndicates a significant fraction of the drug is expected to reach systemic circulation.

These in silico predictions serve as a critical guide in the early stages of drug discovery, allowing for the prioritization of compounds with a higher probability of success in later clinical development.

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the definitive structural elucidation of Modafinil (B37608), providing information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. nih.govrsc.org The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS). rsc.org

In ¹H NMR spectra of Modafinil, the signals for the aromatic protons of the two phenyl rings typically appear in the downfield region. nih.gov The proton attached to the chiral carbon (CH-S=O) gives a characteristic signal, which disappears upon deuteration in hydrogen-deuterium exchange studies. nih.gov The methylene (B1212753) protons (CH₂) adjacent to the amide group and the amide protons (NH₂) also show distinct resonances. researchgate.net Dynamic NMR properties have been observed for the methylene protons in some Modafinil derivatives. researchgate.net

¹³C NMR spectra provide complementary information, showing distinct signals for each carbon atom, including the carbonyl carbon of the amide, the carbons of the phenyl rings, the chiral methine carbon, and the methylene carbon. rsc.org

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Modafinil and Related Structures

Nucleus Group Representative Chemical Shift (δ, ppm)
¹H Aromatic (C₆H₅) ~7.16 - 7.48 rsc.org
¹H CH-S=O ~5.20 nih.gov
¹H CH₂ ~3.10, 3.50 nih.gov
¹H NH₂ ~8.05, 7.46 (for Benzamide) chemicalbook.com
¹³C C=O ~166.46 rsc.org
¹³C Aromatic (C₆H₅) ~125.0 - 141.7 rsc.org

Note: Chemical shifts can vary depending on the solvent and specific derivative.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is widely used for the quantitative analysis of Modafinil in bulk and pharmaceutical dosage forms. rjptonline.orgvistas.ac.in The molecule exhibits characteristic absorption maxima (λmax) in the UV region due to electronic transitions within the aromatic rings and other chromophores. nih.gov

A common method for the estimation of Modafinil involves measuring its absorbance in a suitable solvent, such as methanol (B129727) or water, at its λmax, which is consistently reported to be around 260 nm. rjptonline.orgvistas.ac.in The method follows the Beer-Lambert law, showing a linear relationship between absorbance and concentration over a specific range, typically 2-10 µg/mL or 10-50 µg/mL. rjptonline.orgukm.my This technique is valued for its simplicity, speed, and cost-effectiveness. rjptonline.orgnih.gov

Table 4: UV-Vis Spectrophotometric Data for Modafinil

Parameter Value Reference
Wavelength of Maximum Absorbance (λmax) 260 nm rjptonline.org, vistas.ac.in
Linearity Range 2-10 µg/mL rjptonline.org
Correlation Coefficient (r²) 0.99987 rjptonline.org, vistas.ac.in
Molar Absorptivity 10409 L mol⁻¹ cm⁻¹ rjptonline.org, vistas.ac.in
Limit of Detection (LOD) 4.67981 µg/mL rjptonline.org, vistas.ac.in

Mass Spectrometry (e.g., ESI-MS, GC-MS for Derivatives)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of Modafinil, confirming its elemental composition and structure. rsc.org Techniques such as Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. rsc.orgnih.gov

In ESI-MS, Modafinil typically forms a protonated molecule [M+H]⁺, which for the parent compound appears at a mass-to-charge ratio (m/z) of 274.1. rsc.org Tandem mass spectrometry (LC-MS/MS) is used for highly selective and sensitive quantification in biological matrices, where the protonated molecule is fragmented to produce characteristic product ions. researchgate.net For instance, the product ion spectrum of Modafinil shows specific fragments that are monitored for quantification. researchgate.net

Time-of-flight secondary ion mass spectrometry (ToF-SIMS) has been used to image the distribution of lipids in the brain, showing that Modafinil treatment alters the abundance of certain lipid species. nih.govnih.gov This imaging technique revealed a decrease in phosphatidylcholine (PC) and sphingomyelin (B164518) (SM) species and an increase in phosphatidylethanolamine (B1630911) (PE) and phosphatidylinositol (PI) levels. nih.govnih.govcambridge.org

Table 5: Mass Spectrometry Data for Modafinil

Technique Ionization Mode Precursor Ion (m/z) Key Fragment Ions (m/z) Application Reference
ESI-MS Positive 274.1 [M+H]⁺ - Molecular Weight Confirmation rsc.org
LC-MS/MS Positive 274.1 Varies Quantification in Plasma researchgate.net

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the solid-state structure of crystalline materials, including the various polymorphic forms of Modafinil. researchgate.netcolab.ws Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical characteristic of Modafinil, as different forms can have different physical properties. researchgate.net

Single-crystal X-ray diffraction has been used to resolve the three-dimensional atomic arrangement of several of Modafinil's polymorphic forms, such as (±)-Form I and (±)-Form IV. researchgate.netcolab.ws For instance, (±)-Form IV was found to crystallize in the Fdd2 space group. researchgate.netcolab.ws

Powder X-ray diffraction (PXRD) is used to characterize and differentiate these polymorphs based on their unique diffraction patterns. google.com Each crystalline form produces a characteristic set of diffraction peaks at specific 2θ angles. google.com At least six different crystalline forms (Forms I-VI) have been identified, each with a distinct PXRD pattern. google.com

Table 6: Characteristic Powder X-ray Diffraction (PXRD) Peaks for Modafinil Polymorphs (Degrees 2θ ± 0.2)

Form Characteristic Peaks (Degrees 2θ) Reference
Form I 9.0, 10.2, 12.9, 15.2, 15.8, 17.7, 20.5 google.com
Form II 9.1, 10.3, 14.3, 17.5, 20.5, 21.3 google.com
Form III 7.4, 9.0, 10.5, 18.3, 20.0, 20.5 google.com
Form IV 6.9, 10.4, 17.2, 20.3, 22.7 google.com
Form V 7.4, 9.3, 10.5, 12.4, 14.7, 18.2 google.com

This table presents a selection of prominent peaks for each form as described in the literature.

Polymorphic Forms Characterization

Benzamide (B126), 2-benzhydrylsulfinylacetamide is known to exhibit polymorphism, crystallizing in several different forms, including Forms I, II, III, IV, V, and VI. researchgate.netgoogle.com These polymorphs possess distinct physical properties. google.com Form I is generally the most stable and commonly produced crystalline form. google.combelnauka.by

The various polymorphic forms can be prepared and identified through a range of techniques. The choice of crystallization solvent, cooling rate of saturated solutions, and temperature can influence which polymorph is obtained. belnauka.byacs.org For instance, crystallization from methanol and a 1:9 methanol/water mixture typically yields Form I. google.com An increase in the cooling rate or the concentration of saturated methanol solutions can lead to the formation of mixed polymorphic crystals. belnauka.by Specialized techniques, such as crystallization in a gel medium, have been successfully employed to isolate specific forms, including the metastable Form IV. researchgate.netresearchgate.net

Furthermore, some polymorphs are derived from solvated crystals through desolvation processes. Forms V and VI, for example, can be obtained by removing the solvent from the chloroform (B151607) and acetonitrile (B52724) solvates, respectively. acs.org The resulting polymorphic form can depend on the temperature at which desolvation is performed, specifically whether it is above or below the glass transition temperature of the anhydrous compound. acs.org

Powder X-ray Diffraction (PXRD) is a primary technique for characterizing these crystalline forms, as it provides a unique "fingerprint" for each polymorph. google.comgoogle.com Thermal analysis methods like Differential Scanning Calorimetry (DSC) are also crucial, revealing characteristic melting and decomposition temperatures for each form. For example, Form III exhibits a melting decomposition temperature of 159°C, while Form IV has a characteristic melting decomposition temperature of 161°C. google.com

Table 1: Characteristic Powder X-ray Diffraction (PXRD) Peaks for Modafinil Polymorphs

Form Characteristic Interplanar d-spacings (Å)
Form I 9.0, 10.2, 11.2, 12.9, 15.2, 15.8, 16.3, 17.7, 18.2, 19.3, 20.5, 21.6, 21.9, 23.2, 26.6 (all ±0.2 degrees 2θ) google.com
Form III 9.87, 6.25, 5.09, 4.93, 4.36, 4.21 google.com
Form IV 13.1, 6.57, 3.95 google.com

| Form V | 4.35, 3.84, 3.64, 3.450, 3.268 google.com |

This table is generated based on data from patent literature and may not be exhaustive.

Crystal Structure Elucidation

The three-dimensional arrangement of molecules within the crystal lattice has been elucidated for several of modafinil's polymorphic forms using single-crystal X-ray diffraction. This technique provides precise information on molecular conformation, packing, and intermolecular interactions.

The crystal structures of the racemic (±)-modafinil Forms I, III, and IV have also been successfully described. researchgate.netacs.org Gel-based crystallization was instrumental in obtaining single crystals of the metastable (±)-Form IV, which was previously inaccessible for single-crystal analysis. researchgate.netacs.orgcolab.ws The structure of (±)-Form IV was resolved and found to crystallize in the Fdd2 space group. researchgate.netacs.org In contrast, (±)-Form I is known to be monoclinic and (±)-Form III is orthorhombic. researchgate.net

Computational methods, including Density Functional Theory (DFT) and Hirshfeld surface analysis, have been used to supplement experimental data, helping to simulate the molecular geometry and study intermolecular interactions within the crystal structure. nih.gov These analyses confirm that the spatial relationship between the diphenyl and amide groups is a key structural feature. nih.gov

Table 2: Crystallographic Data for Selected Modafinil Polymorphs

Polymorph Crystal System Space Group Reference
(±)-Form I Monoclinic P2₁/a researchgate.net
(±)-Form III Orthorhombic Pna2₁ researchgate.net

| (±)-Form IV | Orthorhombic | Fdd2 | researchgate.netacs.orgcolab.ws |

Analytical Method Development and Validation for Research Applications

Application in Research Sample Analysis and Quality Control

The validation and application of analytical methods are critical for the quantitative analysis of 2-benzhydrylsulfinylacetamide in various research and quality control settings. A robust and validated analytical method ensures the reliability and accuracy of data, which is fundamental for research findings and for confirming the quality of pharmaceutical preparations.

An ultra-high-performance liquid chromatograph coupled with a triple quadrupole tandem mass spectrometer (UHPLC-QqQ-MS/MS) has been developed and validated for the quantification of 2-benzhydrylsulfinylacetamide in both evidentiary and biological samples. mdpi.comazolifesciences.com This method has proven to be effective for its intended use in forensic toxicology and quality control of pharmaceutical products. mdpi.comresearchgate.net The validation of this method was conducted in accordance with the guidelines from the United Nations Office on Drugs and Crime (UNODC) for the validation of analytical methodology for testing illicit drugs in seized materials and biological specimens. mdpi.com

The validation process encompassed the determination of several key parameters to ensure the method's performance. These parameters included the limit of detection (LOD), lower limit of quantification (LLOQ), upper limit of quantification (ULOQ), linearity, coefficient of determination (R²), and both intra- and inter-day precision and accuracy. mdpi.com For quality control during analysis, standard solutions of 2-benzhydrylsulfinylacetamide were prepared in acetonitrile (B52724), and working solutions of various concentrations were obtained by diluting the standard solution. mdpi.com

The developed UHPLC-QqQ-MS/MS method demonstrated excellent performance characteristics for the analysis of evidentiary samples. The linear concentration range was established from 0.1 to 10.0 µg/mL, with an LOD of 0.05 µg/mL and an LLOQ of 0.1 µg/mL. mdpi.com The coefficient of determination (R²) was greater than 0.9999, indicating outstanding linearity. mdpi.com The precision and accuracy of the method were assessed at three quality control (QC) concentrations (low, medium, and high), with both intra- and inter-day precision and accuracy values being below 5%. mdpi.com

For the analysis of biological matrices such as blood, the method was validated with a concentration range of 1.0 to 100.0 ng/mL. mdpi.comresearchgate.net This level of sensitivity is crucial for toxicological investigations and pharmacokinetic studies.

Research Findings in Sample Analysis

The application of this validated method to the analysis of evidentiary samples, specifically tablets purported to contain 2-benzhydrylsulfinylacetamide, revealed significant findings regarding product quality. In a series of analyzed samples, 2-benzhydrylsulfinylacetamide was the only active substance detected. mdpi.com The concentration of the active ingredient in these tablets ranged from 90.7 to 120.8 mg per tablet. mdpi.comresearchgate.net This corresponded to a content of 45.5% to 80.5% of the labeled dose, indicating a substantial deviation from the stated amount on the packaging. mdpi.comresearchgate.net These findings are consistent with other research where the content of 2-benzhydrylsulfinylacetamide in tablets purchased online ranged from 57.6% to 72.7% of the labeled dose. mdpi.com

The method has also been successfully applied in post-mortem forensic cases. azolifesciences.comresearchgate.net In one case, the concentration of 2-benzhydrylsulfinylacetamide in blood was determined to be 110 ng/mL. mdpi.comazolifesciences.comresearchgate.net In another instance, the concentration in putrefaction fluid was found to exceed 1000 ng/mL. researchgate.net These applications highlight the method's utility in determining the presence and concentration of the compound in complex biological matrices, providing valuable data for toxicological assessments.

Data Tables

Table 1: Validation Parameters of the UHPLC-QqQ-MS/MS Method for Evidentiary Sample Analysis
ParameterValueReference
Linear Concentration Range0.1–10.0 µg/mL mdpi.com
Limit of Detection (LOD)0.05 µg/mL mdpi.com
Lower Limit of Quantification (LLOQ)0.1 µg/mL mdpi.com
Upper Limit of Quantification (ULOQ)10.0 µg/mL mdpi.com
Coefficient of Determination (R²)> 0.9999 mdpi.com
Intra- and Inter-day Precision & Accuracy< 5% mdpi.com
Table 2: Results of 2-benzhydrylsulfinylacetamide Quantification in Research Samples
Sample TypeFindingReference
Evidentiary Samples (Tablets)Concentrations ranged from 90.7 to 120.8 mg per tablet mdpi.comresearchgate.net
Evidentiary Samples (Tablets)Content corresponded to 45.5% to 80.5% of the labeled dose mdpi.comresearchgate.net
Post-mortem Blood110 ng/mL mdpi.comazolifesciences.comresearchgate.net
Post-mortem Putrefaction Fluid> 1000 ng/mL researchgate.net

Advanced Research on Derivatives and Analogues

Design Principles for Novel Benzamide (B126) and Sulfinylacetamide Analogues

The design of novel analogues has been guided by several key principles aimed at optimizing their interaction with specific biological targets, primarily the dopamine (B1211576) transporter (DAT). The core hypothesis is that compounds preferring an occluded, inward-facing conformation of the DAT may exhibit an atypical behavioral profile, desirable for therapeutic applications without the abuse potential of typical stimulants. nih.gov

Key design strategies include:

Modification of the Amide Moiety : A primary strategy involves replacing the terminal carboxamide group with various five- and six-membered aromatic heterocycles, such as thiazole (B1198619) and thiophene. mssm.edunih.gov This approach has successfully yielded analogues with higher activity and selectivity for the DAT over serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters compared to the parent compound, modafinil (B37608). mssm.edusemanticscholar.org

Substitution on Diphenyl Rings : The introduction of substituents like halogens onto the diphenyl rings has been explored to modulate binding affinity and selectivity. nih.gov For instance, halogen substitution can lead to amide analogues with improved DAT binding affinity and significant selectivity over SERT. nih.gov

Alteration of the Sulfinyl Group : The chiral sulfoxide (B87167) moiety is a critical feature. Investigating the impact of its replacement with a sulfide (B99878) group has been central to understanding the structural basis for the "atypical" inhibitor profile. nih.govnih.govewha.ac.kr

Bioisosteric Replacement : To improve metabolic stability, a known limitation of some earlier analogues, bioisosteric substitutions of moieties like the piperazine (B1678402) ring with structures such as aminopiperidines and piperidine (B6355638) amines have been investigated. researchgate.net

These rational design principles have led to the synthesis of a new generation of atypical DAT inhibitors with potentially broader therapeutic efficacy. nih.govnih.gov

Preclinical Biological Evaluation of Synthesized Derivatives

Synthesized analogues undergo rigorous preclinical evaluation to characterize their biological effects. These assessments are crucial for identifying lead compounds with promising therapeutic potential for conditions ranging from neurodegenerative diseases to inflammatory disorders. nih.govwikipedia.org

The potential of these compounds to influence neurogenesis—the formation of new neurons—is an area of growing interest. Studies on modafinil itself have shown that it can differentially affect adult hippocampal neurogenesis depending on the duration of treatment. nih.gov Short-term administration in mice was found to increase the proliferation of precursor cells in the dentate gyrus and enhance the survival of new immature granule cells. nih.govresearchgate.net Specifically, a four-day treatment led to an increased number of newborn granule cells three weeks later. nih.gov While prolonged treatment for 14 days also resulted in more newborn granule cells, it did not show an additive effect and did not influence the proliferation rate, suggesting that modafinil has an acute impact on precursor cell proliferation and survival which is not sustained with longer treatment. nih.gov These findings establish a basis for exploring the neurogenic potential of its novel derivatives, which may offer enhanced or more sustained effects on synaptic plasticity and neurogenesis. researchgate.net

Several modafinil derivatives have demonstrated significant anti-inflammatory properties in preclinical cellular models. nih.govewha.ac.kr In studies using cultured BV2 microglial cells stimulated with lipopolysaccharide (LPS), a model for neuroinflammation, these compounds were effective at inhibiting the production of nitric oxide (NO), a key inflammatory mediator. nih.govmdpi.com

The anti-inflammatory effects were also evidenced by the reduced mRNA expression of pro-inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net Structure-activity relationship studies revealed interesting trends:

For sulfoxide analogues , derivatives with aliphatic groups on the amide portion (compounds 12a-d) showed higher anti-inflammatory activity than those with cyclic or aromatic fragments. nih.govnih.govewha.ac.kr

Conversely, for sulfide analogues , introducing aliphatic groups on the amide (compounds 11a-d) resulted in lower anti-inflammatory activity compared to derivatives with cyclic or aromatic moieties. nih.govnih.govewha.ac.kr

These results indicate that specific structural modifications can tune the anti-inflammatory profile of these compounds. nih.gov

Table 1: Anti-inflammatory Activity of Modafinil Derivatives in LPS-Stimulated BV2 Microglial Cells

Compound ClassAmide SubstitutionObserved Anti-inflammatory ActivityMechanism
Sulfoxide AnaloguesAliphatic Moieties (e.g., 12a-d)Higher ActivityInhibition of NO production; Reduced expression of iNOS and COX-2
Sulfoxide AnaloguesCyclic/Aromatic MoietiesLower Activity
Sulfide AnaloguesAliphatic Moieties (e.g., 11a-d)Lower ActivityInhibition of NO production
Sulfide AnaloguesCyclic/Aromatic Moieties (e.g., 11e-k)Higher Activity

The interaction of modafinil analogues with various enzymes is a key aspect of their preclinical evaluation.

Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases): Research into sulfamoyl benzamide derivatives has identified potent and selective inhibitors of h-NTPDase isoforms. These enzymes are involved in regulating purinergic signaling, and their inhibition is a target for various pathological conditions.

Carbonic Anhydrase (CA): While many compounds with sulfonamide groups are known to be effective carbonic anhydrase inhibitors, direct studies evaluating the inhibitory activity of modafinil or its primary analogues against CA isoforms were not prominent in the reviewed literature. This remains an area for potential investigation.

Acetylcholinesterase (AChE): Studies indicate that modafinil does not act as a direct inhibitor of acetylcholinesterase. nih.gov In preclinical models, it did not influence cortical acetylcholine (B1216132) release, though it did inhibit GABA outflow. nih.gov This action on GABA appears to be mediated by serotonin receptors. nih.gov Clinical studies have even evaluated modafinil in combination with standard cholinesterase inhibitors in patients with Alzheimer's disease, suggesting distinct mechanisms of action. nih.gov

Patent Landscape and Academic Disclosures

Analysis of Early Patent Disclosures Pertaining to 2-benzhydrylsulfinylacetamide and its Derivatives

The foundational patents for 2-benzhydrylsulfinylacetamide laid the groundwork for its development. U.S. Patent No. 4,177,290, a key early disclosure, described novel acetamide (B32628) derivatives, including the racemic form of 2-benzhydrylsulfinylacetamide. google.com This patent detailed methods of preparation, such as reacting the corresponding ester or acid halide with an appropriate amine. google.com An industrial-scale synthesis was also outlined, starting from benzhydrol and thiourea (B124793) to produce 2-[(diphenylmethyl)thio]acetic acid, which was then oxidized with hydrogen peroxide. justia.com

Following the initial discovery, research into the compound's stereoisomers led to further patent protection. Danish Patent No. DK165594B specifically claims the levorotatory enantiomer, (-)-benzhydrylsulfinylacetamide. google.com This patent highlights the utility of the levorotatory form as an antidepressant and for treating hypersomnia and Alzheimer's disease. google.com The synthesis of the levorotatory isomer was described in U.S. Patent No. 4,927,855, which involved the chiral resolution of 2-[(diphenylmethyl)sulfinyl]acetic acid. googleapis.comgoogle.com

Patents also emerged for a range of derivatives. European Patent No. EP0097071B1, for instance, discloses a series of benzhydrylsulfinylacetamide derivatives with various substitutions on the phenyl rings and the amide group. google.com These early patents were crucial in establishing the core chemical structures and initial therapeutic applications that spurred further investigation into this class of compounds.

Interactive Data Table: Early Patent Disclosures for 2-benzhydrylsulfinylacetamide and its Derivatives

Patent Number Compound(s) Disclosed Key Information
U.S. Patent No. 4,177,290 Racemic 2-benzhydrylsulfinylacetamide and other acetamide derivatives Describes synthesis from corresponding esters or acid halides. Outlines an industrial synthesis method. google.comjustia.com
DK165594B (-)-benzhydrylsulfinylacetamide (levorotatory enantiomer) Claims the levorotatory enantiomer and its use as an antidepressant and for treating hypersomnia and Alzheimer's disease. google.com
U.S. Patent No. 4,927,855 Levorotatory isomer of 2-benzhydrylsulfinylacetamide Details a method for preparing the levorotatory isomer via chiral resolution. googleapis.comgoogle.com
EP0097071B1 Benzhydrylsulfinylacetamide derivatives Discloses derivatives with substitutions on the phenyl rings (H, Cl, or F) and the amide group (e.g., CH3, C2H5). google.com

Patenting of Polymorphic Forms and Advanced Manufacturing Processes

As the development of 2-benzhydrylsulfinylacetamide progressed, the focus of patenting shifted towards optimizing its physical properties and manufacturing processes. This led to a new wave of intellectual property centered on polymorphic forms and more efficient synthesis methods.

The existence of multiple crystalline forms, or polymorphs, of a drug substance can have significant implications for its stability, solubility, and bioavailability. Recognizing this, several patents have been filed to protect specific polymorphs of both racemic and enantiomerically pure 2-benzhydrylsulfinylacetamide. For example, U.S. Patent Application No. US20050034652A1 discloses crystalline Forms II-VI of modafinil (B37608), each characterized by a unique powder X-ray diffraction (PXRD) pattern. google.com Similarly, U.S. Patent No. 6,992,219 B2 describes five novel polymorphic forms of the racemate, designated as Forms III, IV, V, VI, and VII. google.com The patent for the levorotatory enantiomer, as detailed in a litigation case, claims a specific polymorphic form characterized by PXRD peaks at interplanar spacings of 8.54, 4.27, 4.02, and 3.98 Å. uscourts.gov

Interactive Data Table: Patented Polymorphic Forms of 2-benzhydrylsulfinylacetamide

Patent/Source Polymorphic Form Key Characterization Data (PXRD)
U.S. Patent App. US20050034652A1 Form IV Reflections at 6.9, 10.4, 14.1, 17.2, 18.5, 20.3, 20.8, 21.6, 22.7, 25.0, 26.5, 27.6, 28.5 ±0.2 degrees 2θ. google.com
U.S. Patent App. US20050034652A1 Form V Reflections at 7.4, 9.3, 10.5, 12.4, 14.7, 16.2, 18.2, 19.9, 21.5, 22.0, 23.6, 24.5, 25.2, 28.4, 29.5, 31.8 ±0.2 degrees 2θ. google.com
U.S. Patent App. US20040102523A1 Form VI Interplanar d-spacings of 12.1, 8.47, 4.98, 4.23, 4.03 (Å). google.com
ARMODAFINIL PATENT LITIGATION Levorotatory Enantiomer Form Intensity peaks at interplanar spacings: 8.54, 4.27, 4.02, 3.98 (Å). uscourts.gov

Academic Interpretation of Patent Information for Research Advancement

The patent literature surrounding 2-benzhydrylsulfinylacetamide has not only been a matter of legal and commercial importance but has also served as a valuable resource for the academic and research communities. The analysis of these patents provides insights into the evolution of pharmaceutical development strategies and can highlight underexplored areas for future research.

Academic studies have examined the phenomenon of "secondary" patenting in the pharmaceutical industry, where initial patents on a chemical compound are followed by patents on formulations, polymorphs, isomers, and methods of use. nih.gov This practice, sometimes referred to as "evergreening," is evident in the patent history of 2-benzhydrylsulfinylacetamide. The initial patents on the racemate and its enantiomers were followed by numerous patents on specific particle sizes, crystalline forms, and manufacturing processes. spicyip.comca.gov From an academic standpoint, this illustrates a deliberate life cycle management strategy aimed at extending market exclusivity. nih.gov

The detailed synthetic routes and chemical transformations disclosed in patents provide a foundation for further chemical research. For example, the methods described for synthesizing various derivatives can inspire the design and creation of novel analogs with potentially improved pharmacological profiles. nih.govnih.gov Academic researchers can build upon the disclosed chemical space to investigate structure-activity relationships, seeking to enhance potency, selectivity, or pharmacokinetic properties.

Furthermore, the challenges and solutions presented in manufacturing patents can drive academic innovation in process chemistry and pharmaceutical engineering. For instance, the difficulties in controlling oxidation to the sulfoxide (B87167) without forming the sulfone byproduct, as highlighted in several patents, can stimulate academic research into more selective and efficient catalytic oxidation methods. justia.comwikipedia.org Similarly, the focus on controlling polymorphism and particle size in an industrial setting encourages academic exploration of crystallization engineering and solid-state chemistry. googleapis.comicdd.com In essence, the patent landscape provides a roadmap of both the established knowledge and the remaining challenges, thereby guiding academic efforts toward impactful areas of research.

Interdisciplinary Perspectives and Future Research Directions

Integration with Organic Chemistry Principles in Design and Synthesis

The synthesis of Benzamide (B126); 2-benzhydrylsulfinylacetamide is a practical application of fundamental organic chemistry principles, particularly in the construction of chiral molecules. acs.org The core structure features a sulfoxide (B87167) group, which is a chiral center, meaning the compound exists as two non-superimposable mirror images, or enantiomers. acs.orgtandfonline.com The synthesis apprises students and researchers that atoms other than carbon can serve as stereocenters. acs.org

The synthesis is often accomplished through a multi-step process. A common pathway begins with benzhydrol (diphenylmethanol), which is used to prepare a key intermediate, 2-(benzhydrylthio)acetamide. safrole.comgoogle.com This can be achieved by reacting benzhydrol with thiourea (B124793) and subsequently with chloroacetamide. safrole.comgoogle.com The final and crucial step is the oxidation of the sulfide (B99878) in 2-(benzhydrylthio)acetamide to a sulfoxide using an oxidizing agent like hydrogen peroxide, which yields the racemic modafinil (B37608). safrole.comnih.gov

Various synthetic routes have been developed to optimize this process. One approach involves the direct alkylation of benzhydrol with thioglycolic acid to produce benzhydrylsulfanyl acetic acid, which is then converted to the acetamide (B32628) and subsequently oxidized. nih.gov Enantioselective synthesis methods have also been explored to produce specific enantiomers, such as (R)-modafinil, using techniques like microbial oxidation or chiral catalysts. nih.govmdpi.com

Synthetic Pathways to Benzamide; 2-benzhydrylsulfinylacetamide

Starting MaterialKey IntermediateOxidation StepReported Overall YieldReference
BenzhydrolDiphenylmethylthioacetamideHydrogen Peroxide67% safrole.com
BenzhydrolBenzhydrylsulfanyl acetic acidHydrogen PeroxideNot specified directly nih.gov
BenzhydrolIsothiouronium saltHydrogen Peroxide~71% google.com

Contributions to Preclinical Pharmacology and Neuropharmacology Research

Benzamide; 2-benzhydrylsulfinylacetamide has made significant contributions to preclinical pharmacology and neuropharmacology, primarily due to its unique mechanism of action as a wakefulness-promoting agent. numberanalytics.comnih.gov Although its exact mechanism remains not fully elucidated, extensive research has shown that it primarily acts as an inhibitor of the dopamine (B1211576) transporter (DAT), leading to increased extracellular dopamine levels in various brain regions. nih.govdrugbank.com This action is considered central to its wake-promoting effects. numberanalytics.com

Unlike typical psychostimulants, its neurochemical profile is distinct. nih.gov Beyond dopamine, it influences several other neurotransmitter systems. Studies indicate it can increase levels of norepinephrine (B1679862) and serotonin (B10506), activate glutamatergic circuits, and reduce GABAergic transmission. numberanalytics.comnih.govdrugbank.com This complex pharmacology likely contributes to its effects on vigilance and alertness without the pronounced hyperactivity associated with classical stimulants. tandfonline.com Preclinical research has also uncovered neuroprotective effects, where the compound has been shown to protect against oxidative damage and cytotoxicity in rodent cell culture models. nih.govtandfonline.com These findings suggest its therapeutic potential may extend beyond sleep disorders. nih.gov

Key Neuropharmacological Effects of Benzamide; 2-benzhydrylsulfinylacetamide

EffectPrimary Neurotransmitter System InvolvedObserved Preclinical OutcomeReference
Wakefulness PromotionDopamine (DAT Inhibition)Increased wake time, reduced sleep drive numberanalytics.comnih.gov
Arousal EffectsNorepinephrineIncreased norepinephrine release or reuptake inhibition numberanalytics.com
Modulation of WakefulnessSerotoninEnhancement of dialysate serotonin levels nih.gov
Cortical ActivationGABA / GlutamateReduced GABA transmission, activation of glutamatergic circuits nih.govdrugbank.com
NeuroprotectionUnknown (Antioxidative Process)Attenuation of oxidative damage, protection from cytotoxicity nih.govtandfonline.com

Relevance in Material Science Studies, Including Polymorphism

The study of Benzamide; 2-benzhydrylsulfinylacetamide extends into material science, specifically concerning polymorphism—the ability of a solid material to exist in multiple crystalline forms. google.comgoogle.com Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability, which are critical for pharmaceutical development.

Research has identified several polymorphic forms of racemic modafinil, designated as Form I, Form III, Form IV, Form V, and Form VI, in addition to various solvates (crystals containing solvent molecules). google.com These forms are characterized using analytical techniques such as Powder X-ray Diffraction (PXRD), which measures the scattering of X-rays from the crystal lattice to produce a unique diffraction pattern for each polymorph. google.comgoogle.com For example, Form III is characterized by specific interplanar d-spacings at 9.87, 6.25, 5.09, 4.93, and 4.36 Å. google.com The ability to prepare and selectively control these crystalline forms is essential for ensuring consistent product quality and performance.

Characterized Polymorphic Forms of Benzamide; 2-benzhydrylsulfinylacetamide

Polymorphic FormKey Characteristic Interplanar d-Spacings (Å)Reference
Form IThe initially approved and most common form. google.comgoogle.com
Form III9.87, 6.25, 5.09, 4.93, 4.36, 4.21 google.com
Form IVCharacterized by its unique PXRD pattern in patent literature. google.com
Form VCharacterized by its unique PXRD pattern in patent literature. google.com
Form VICharacterized by its unique PXRD pattern in patent literature. google.com

Emerging Research Avenues for Benzamide; 2-benzhydrylsulfinylacetamide Analogues

The unique pharmacological profile of Benzamide; 2-benzhydrylsulfinylacetamide has spurred significant research into the design and synthesis of novel analogues. researchgate.net A primary goal is to develop compounds with improved properties, such as higher affinity and selectivity for the dopamine transporter (DAT), better water solubility, and enhanced bioavailability. cancer.govresearchgate.net Such improvements could lead to lower effective doses and potentially broader therapeutic applications. cancer.gov

Structure-activity relationship (SAR) studies have explored numerous chemical modifications. researchgate.netnih.govnih.gov These include:

Halogenation: Adding halogen substituents (e.g., chlorine, fluorine) to the diphenyl rings has been shown to increase DAT binding affinity. nih.govnih.gov

Amide/Amine Functionalization: Altering the terminal amide group, for instance by replacing it with substituted piperazines, has led to novel leads with high DAT affinity. nih.govnih.govresearchgate.net

Bioisosteric Replacement: Replacing the carboxamide moiety with heterocyclic rings has yielded compounds with higher selectivity for the DAT over other monoamine transporters. researchgate.netmdpi.com

This research has produced several promising lead compounds, such as 11b and JJC8-091, which demonstrate high DAT affinity without producing the locomotor stimulation typical of cocaine, marking them as potential "atypical" DAT inhibitors. nih.govresearchgate.netnih.gov These analogues are being investigated for potential use in treating psychostimulant use disorders. nih.govinknowvation.com

Representative Analogues and Research Focus

Analogue/SeriesStructural ModificationKey Finding/AdvantageReference
JJC8-016 / JJC8-091Undisclosed modifications from parentAtypical DAT inhibitor profile with minimal abuse potential. nih.gov
Analogue 11bSubstituted piperazine (B1678402) at terminal nitrogenHigh DAT affinity (Ki = 2.5 nM) and selectivity without locomotor stimulation. nih.govresearchgate.net
CE-123 / CE-158Carboxamide replaced with heterocyclic moietyHigher selectivity for DAT over other transporters. researchgate.netmdpi.com
Halogenated AnaloguesHalogen substitution on diphenyl ringsImproved binding affinity for DAT. nih.gov

Methodological Innovations and Advanced Techniques in Compound Study

The study of Benzamide; 2-benzhydrylsulfinylacetamide and its analogues has been advanced by sophisticated analytical methodologies. The development of sensitive and selective analytical methods is crucial for pharmacokinetic studies, quality control, and the detection of the compound in various matrices. tandfonline.comakjournals.com

A range of techniques is employed, with chromatography being central. High-performance liquid chromatography (HPLC) is widely used, but more advanced methods like ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are now preferred for analyzing biological samples. tandfonline.comakjournals.com These mass spectrometry-based methods offer high sensitivity, selectivity, and the ability to provide structural information, making them ideal for detecting low concentrations of the drug and its metabolites in plasma. akjournals.com

Furthermore, liquid chromatography-high resolution mass spectrometry (LC-HRMS) has been developed to identify and quantify novel, unapproved analogues in products marketed as dietary supplements, addressing a significant public health concern. nih.govtandfonline.com Given the stereospecific pharmacology of the compound, methods for enantiomeric separation are also critical to distinguish and quantify the (R)- and (S)-enantiomers. tandfonline.comresearchgate.net

Advanced Analytical Techniques for Compound Study

TechniqueApplicationAdvantagesReference
HPLCQuantification in pharmaceutical formulationsRobust and widely available akjournals.com
GC-MSDetection in biological samplesGood for volatile derivatives akjournals.com
UPLC-MS/MSPharmacokinetic studies in plasmaHigh sensitivity, selectivity, and speed akjournals.com
LC-HRMSIdentification of novel analogues in supplementsHigh mass accuracy for unknown identification nih.govtandfonline.com
Chiral ChromatographyEnantiomeric separationAllows study of individual enantiomers tandfonline.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for benzamide and 2-benzhydrylsulfinylacetamide in laboratory settings?

  • Benzamide : Synthesized via hydrolysis of benzoyl chloride with ammonia under controlled reflux conditions. For example, benzoic acid can be converted to benzoyl chloride using thionyl chloride (SOCl₂), followed by reaction with aqueous ammonia to yield benzamide .
  • 2-Benzhydrylsulfinylacetamide : Prepared by oxidizing 2-benzhydrylsulfanylacetamide (sulfide precursor) with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in a polar solvent like methanol. The reaction requires monitoring via thin-layer chromatography (TLC) to prevent over-oxidation to sulfone derivatives .

Q. How should researchers characterize the purity and structural integrity of these compounds?

  • Purity Analysis : Use high-performance liquid chromatography (HPLC) with UV detection, comparing retention times against pharmacopeial standards (e.g., USP-NF guidelines for benzamide) .
  • Structural Confirmation :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR for hydrogen environments (e.g., amide protons at δ 6.5–7.5 ppm; sulfinyl group splitting patterns). ¹³C NMR to confirm carbonyl (C=O, ~167 ppm) and sulfinyl (S=O) carbons .
  • Infrared (IR) Spectroscopy : Amide N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and sulfinyl S=O stretch (~1040 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., benzamide: m/z 121 [M+H]⁺) and fragmentation patterns to validate molecular weight .

Q. What safety protocols are essential when handling benzamide and 2-benzhydrylsulfinylacetamide?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved safety goggles. Use fume hoods for weighing and synthesis steps .
  • Exposure Response :

  • Skin Contact : Wash immediately with soap and water; consult a physician if irritation persists .
  • Inhalation : Move to fresh air; administer artificial respiration if breathing is impaired .
    • Storage : Store benzamide at room temperature in airtight containers. 2-Benzhydrylsulfinylacetamide may require refrigeration (0–6°C) to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for 2-benzhydrylsulfinylacetamide synthesis while minimizing by-products?

  • Experimental Design :

  • Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates during sulfoxide formation .
  • Oxidant Stoichiometry : Titrate hydrogen peroxide (1.1–1.2 equivalents) to avoid excess oxidant, which can generate sulfones. Monitor reaction progress via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane) .
  • Temperature Control : Maintain reactions at 0–5°C during oxidation to slow side reactions .
    • By-Product Analysis : Use LC-MS to identify sulfone derivatives (m/z difference of +16 for sulfoxide → sulfone) and adjust reaction conditions accordingly .

Q. How can contradictory spectral data (e.g., NMR or IR) be resolved during structural elucidation?

  • Cross-Validation :

  • Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra for sulfinyl conformers .
  • Use 2D NMR techniques (COSY, HSQC) to resolve overlapping proton signals in aromatic regions .
    • Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive confirmation of sulfinyl group geometry (e.g., R/S configuration) .

Q. What computational methods are suitable for predicting the physicochemical properties of these compounds?

  • LogP and Solubility : Use tools like MarvinSketch or ACD/Labs to estimate logP (benzamide: ~0.8; 2-benzhydrylsulfinylacetamide: ~2.6) and aqueous solubility (benzamide: ~5.3 mg/L at 25°C) .
  • Molecular Dynamics (MD) Simulations : Model hydrogen-bonding interactions in aqueous solutions to predict stability under biological assay conditions .

Q. How do structural modifications (e.g., substituents on the benzene ring) impact biological activity?

  • Structure-Activity Relationship (SAR) Studies :

  • Introduce electron-withdrawing groups (e.g., -NO₂) to the benzamide moiety to enhance metabolic stability. Compare IC₅₀ values in enzyme inhibition assays .
  • Replace the benzhydryl group in 2-benzhydrylsulfinylacetamide with bulkier substituents (e.g., trifluoromethyl) to evaluate steric effects on receptor binding .

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